Cyclopropyl(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone
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Overview
Description
Cyclopropyl(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone is a complex organic compound that features a cyclopropyl group, a thiazole ring, and a pyrazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a haloketone. The pyrazole ring can be synthesized via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. The final step involves coupling the thiazole and pyrazole rings with a cyclopropyl ketone under specific conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Cyclopropyl(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (2-Phenyl-1,3-thiazol-5-yl)methanamine
- 1-{3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
- 2-(4-Hydroxy-2-phenyl-1,3-thiazol-5-yl)acetic acid
Uniqueness
Cyclopropyl(3-(2-phenyl-1,3-thiazol-5-yl)-1H-pyrazol-1-yl)methanone is unique due to its combination of a cyclopropyl group, thiazole ring, and pyrazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
cyclopropyl-[3-(2-phenyl-1,3-thiazol-5-yl)pyrazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(12-6-7-12)19-9-8-13(18-19)14-10-17-15(21-14)11-4-2-1-3-5-11/h1-5,8-10,12H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJAWCZKEQVRNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2C=CC(=N2)C3=CN=C(S3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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